

# Understanding the electrophilicity of the aziridinium ion from 2-Chloroethylamine

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## Compound of Interest

Compound Name: 2-Chloroethylamine

Cat. No.: B1212225

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## An In-depth Technical Guide to the Electrophilicity of the Aziridinium Ion from 2-Chloroethylamine

For Researchers, Scientists, and Drug Development Professionals

## Abstract

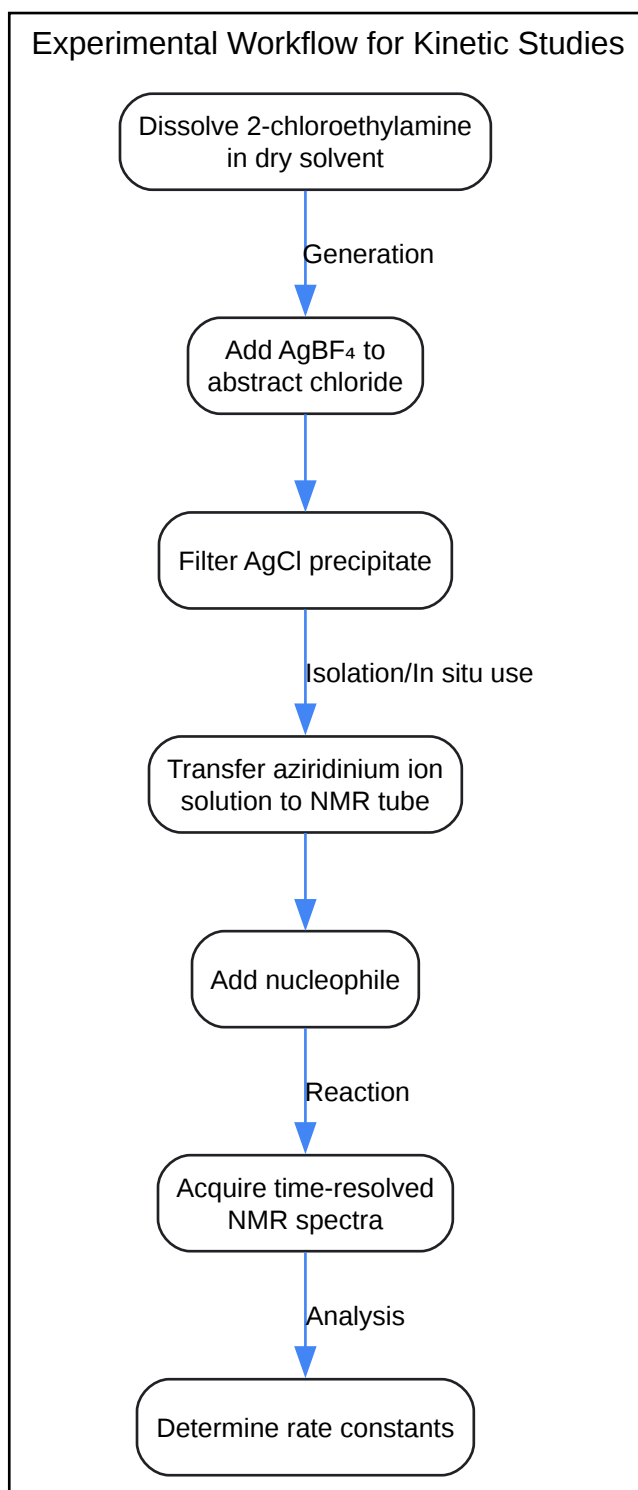
The aziridinium ion, a highly reactive three-membered heterocyclic cation, is a critical intermediate in a multitude of chemical and biological processes. Derived from precursors such as **2-chloroethylamine**, its potent electrophilicity, driven by significant ring strain and the positive charge on the nitrogen atom, makes it a powerful alkylating agent. This guide provides a comprehensive examination of the formation, reactivity, and quantitative aspects of the aziridinium ion, with a particular focus on its relevance in the context of drug development and molecular biology. Detailed experimental protocols and mechanistic diagrams are presented to offer a thorough understanding for researchers in the field.

## Formation of the Aziridinium Ion from 2-Chloroethylamine

The formation of the aziridinium ion from **2-chloroethylamine** is a classic example of intramolecular cyclization, often referred to as an intramolecular nucleophilic substitution reaction. The process is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom onto the adjacent carbon atom bearing the chlorine atom, which acts as a

leaving group.<sup>[1]</sup> This concerted reaction is facilitated by the proximity of the reacting centers within the molecule.<sup>[1]</sup>

The reaction proceeds via neighboring-group participation, where the nitrogen atom assists in the displacement of the chloride ion.<sup>[1]</sup> This intramolecular pathway is kinetically favored over intermolecular reactions, leading to the rapid formation of the strained three-membered ring. The resulting aziridinium ion is a quaternary ammonium salt, which is highly electrophilic due to the significant ring strain, estimated to be around 47 kJ/mol higher than in a non-protonated aziridine.<sup>[2][3][4][5]</sup>



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